An In-depth Technical Guide to Boc-Lys(Z)-OH: Structure, Properties, and Applications in Peptide Synthesis
An In-depth Technical Guide to Boc-Lys(Z)-OH: Structure, Properties, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine, commonly abbreviated as Boc-Lys(Z)-OH, is a cornerstone building block in synthetic peptide chemistry. Its dual-protection scheme, featuring an acid-labile Boc group on the α-amino group and a hydrogenolysis- or strong acid-labile Z group on the ε-amino group, offers orthogonal protection crucial for the stepwise assembly of complex peptide sequences. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis, application, and deprotection of Boc-Lys(Z)-OH, serving as an essential resource for researchers in peptide synthesis and drug development.
Chemical Structure and Identification
Boc-Lys(Z)-OH is a derivative of the amino acid L-lysine, where the two amino groups are protected to prevent unwanted side reactions during peptide synthesis. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group of the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group.
| Identifier | Value |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-6-[(phenylmethoxy)carbonylamino]hexanoic acid[1] |
| Synonyms | Nα-Boc-Nε-Z-L-lysine, Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine |
| CAS Number | 2389-45-9[2] |
| Molecular Formula | C₁₉H₂₈N₂O₆[2] |
| Molecular Weight | 380.44 g/mol [2] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[2] |
| InChI Key | BDHUTRNYBGWPBL-HNNXBMFYSA-N[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of Boc-Lys(Z)-OH is critical for its proper handling, storage, and application in synthesis.
| Property | Value | Source |
| Physical Form | White to off-white crystalline powder. | |
| Melting Point | Not consistently reported. | |
| Optical Rotation | [α]²⁵/D −6.5° to −8.5° (c=2 in acetic acid) | |
| Solubility | Soluble in DMF, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | |
| Storage | Store at -20°C for long-term stability. | [2] |
Synthesis of Boc-Lys(Z)-OH
The synthesis of Boc-Lys(Z)-OH typically involves the selective protection of the ε-amino group of lysine with the Z group, followed by the protection of the α-amino group with the Boc group. A common synthetic route starts from Nα-Boc-L-lysine.
Experimental Protocol: Synthesis of Nα-Boc-Nε-Z-L-lysine[4]
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Reaction Setup: In a suitable reaction vessel, dissolve Nα-Boc-L-lysine (1.00 equivalent) and sodium bicarbonate (NaHCO₃, 3.00 equivalents) in a 1:1 mixture of tetrahydrofuran (THF) and water.
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Addition of Z-protecting agent: Cool the mixture to 0°C in an ice bath. Slowly add a solution of N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu, 1.00 equivalent) in THF to the reaction mixture with vigorous stirring.
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Reaction: Allow the reaction to warm to 30°C and stir for 16 hours.
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Work-up: Upon completion of the reaction, adjust the pH of the mixture to 5-6 with 1N HCl.
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Extraction: Extract the aqueous layer three times with ethyl acetate.
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Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield Boc-Lys(Z)-OH as a yellow oil.
Caption: Synthetic pathway for Boc-Lys(Z)-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-Lys(Z)-OH is a key reagent in Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS). The orthogonal nature of the Boc and Z protecting groups allows for the selective deprotection of the α-amino group for chain elongation while the lysine side chain remains protected.
Experimental Protocol: Boc-SPPS Cycle with Boc-Lys(Z)-OH
This protocol outlines a single coupling cycle for incorporating a Boc-Lys(Z)-OH residue onto a growing peptide chain on a solid support (e.g., Merrifield resin).
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Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 1-2 hours.
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Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes. This exposes the free α-amine.[3]
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Washes: Wash the resin with DCM and then isopropanol (IPA) to remove residual TFA.
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Neutralization: Neutralize the protonated amine terminal with a solution of 5-10% diisopropylethylamine (DIEA) in DCM.
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Coupling: Couple Boc-Lys(Z)-OH (2-4 equivalents) to the free amine. Use a coupling reagent such as HBTU (2-4 equivalents) and an additive like HOBt (2-4 equivalents) in N,N-Dimethylformamide (DMF). The reaction progress can be monitored using a ninhydrin test.
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Washes: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.
Caption: General workflow for Boc-SPPS.
Deprotection of Protecting Groups
The selective removal of the Boc and Z protecting groups is a critical aspect of utilizing Boc-Lys(Z)-OH in peptide synthesis.
Boc Group Deprotection
The Boc group is labile to moderate acidic conditions.
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Reagent: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
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Procedure: The peptide-resin is treated with the TFA/DCM solution for 20-30 minutes at room temperature.[3]
Z Group Deprotection
The Z group is stable to the acidic conditions used for Boc removal and can be cleaved under different conditions, ensuring orthogonality.
This is a mild and common method for Z group removal.
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Reagents: Hydrogen gas (H₂), Palladium on carbon (10% Pd/C) catalyst, Formic acid (HCOOH) as a hydrogen donor is also effective.
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Experimental Protocol:
-
Dissolve the Z-protected peptide in a suitable solvent such as methanol or formic acid.
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Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
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Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or HPLC).
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Filter the reaction mixture through Celite to remove the catalyst.
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Concentrate the filtrate to obtain the deprotected peptide.
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The Z group can also be removed by strong acids, often concurrently with cleavage of the peptide from the resin in Boc-SPPS.
-
Reagents: Hydrogen bromide in acetic acid (HBr/AcOH).
-
Experimental Protocol:
-
Suspend the dried peptide-resin in a mixture of pentamethylbenzene and thioanisole in TFA.
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Add 30% HBr in acetic acid (approximately 5M) to the suspension.
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Stir the mixture for 60-90 minutes at room temperature.
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Precipitate the peptide by adding cold diethyl ether.
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Isolate the peptide by centrifugation or filtration.
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Caption: Orthogonal deprotection strategies.
Analytical Methods for Purity Determination
Ensuring the purity of Boc-Lys(Z)-OH is essential for successful peptide synthesis. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing purity.
Typical HPLC Method
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Column: Reversed-phase C18 column (e.g., 4.6 x 200 mm).[4]
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Mobile Phase A: 0.1% TFA in water.[3]
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Mobile Phase B: 0.1% TFA in acetonitrile.[3]
-
Gradient: A linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.[3]
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Purity Calculation: Purity is determined by integrating the peak area of the main product relative to the total peak area.
Conclusion
Boc-Lys(Z)-OH is an indispensable tool in the arsenal of peptide chemists. Its well-defined structure and reliable reactivity, governed by its orthogonal protecting groups, enable the precise synthesis of complex peptides for a wide range of applications in research and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this versatile building block, empowering scientists to advance their research in the ever-evolving field of peptide science.
